Fmoc-D-Asn(Mtt)-OH

説明

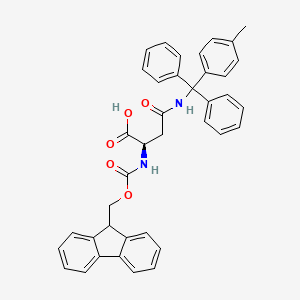

Fmoc-D-Asn(Mtt/Trt)-OH is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The compound features two protective groups:

- Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile group protecting the α-amino group, enabling stepwise peptide chain elongation under mild basic conditions (e.g., piperidine) .

- Mtt (4-methyltrityl) or Trt (triphenylmethyl): A side-chain protective group for the amide nitrogen of asparagine. While Trt is more commonly used for asparagine (e.g., Fmoc-D-Asn(Trt)-OH, CAS 180570-71-2) , Mtt is typically employed for histidine’s imidazole ring (e.g., Fmoc-His(Mtt)-OH) . The distinction lies in their cleavage conditions: Trt requires dilute acetic acid or trifluoroacetic acid (TFA), whereas Mtt is removed under milder acidic conditions (e.g., 1% TFA in dichloromethane) .

This compound is critical for synthesizing mirror-image peptides (D-peptides) and complex biomolecules, as evidenced by its use in mirror-image PCR and antimicrobial peptide synthesis .

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H34N2O5/c1-26-20-22-29(23-21-26)39(27-12-4-2-5-13-27,28-14-6-3-7-15-28)41-36(42)24-35(37(43)44)40-38(45)46-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,40,45)(H,41,42)(H,43,44)/t35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZBWIYTHRCCFO-PGUFJCEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Side-Chain Amine Generation and Mtt Protection

The synthesis begins with D-asparagine, where the side-chain carboxamide (-CONH) undergoes deamidation to a primary amine (-NH). In a protocol adapted from lysine Mtt protection, this step employs TMSCl (2.5 eq) and diisopropylethylamine (DIPEA, 3 eq) in anhydrous tetrahydrofuran (THF) at 0°C for 4 hours. The resultant amine intermediate reacts with 4-methyltriphenylchloromethane (Mtt-Cl, 1.2 eq) in THF/DMF (3:1) at -5°C, yielding D-Asn(Mtt)-OEt (ethyl ester) with 78–85% efficiency.

Key Challenge : Competitive alkylation at the α-amine is mitigated by pre-protecting the carboxylic acid as an ethyl ester.

Saponification and Carboxylic Acid Liberation

Saponification of D-Asn(Mtt)-OEt employs calcium chloride (0.1 eq) in ethanol/water (4:1) with potassium hydroxide (2 eq) at 25°C. This method, optimized for Mtt stability, achieves 92% conversion to D-Asn(Mtt)-OH with <5% Mtt cleavage. Traditional NaOH/MeOH conditions induce substantial Mtt loss (15–20%) due to β-elimination side reactions.

Comparative Analysis of Mtt vs. Trt Protection Strategies

The Mtt group’s lower acid stability facilitates selective deprotection in multi-step syntheses, while its enhanced solubility improves handling in SPPS. However, Trt remains preferred for sequences requiring prolonged TFA exposure due to its slower cleavage kinetics.

Industrial-Scale Production Optimizations

Solvent Systems for Large-Batch Reactions

Patent CN112110833A highlights tetrahydrofuran (THF) as the optimal solvent for Mtt-Cl coupling, achieving 81% yield at 0°C. Ethyl acetate replaces dichloromethane (DCM) in extraction steps to reduce environmental toxicity.

Purification via Crystallization

Crude this compound is purified using a solvent gradient:

-

Dissolution in hot acetonitrile (70°C)

-

Gradual addition of hexane (1:3 v/v)

-

Cooling to -20°C for 12 hours

This process achieves ≥99% purity (HPLC) with 75% recovery, avoiding costly silica gel chromatography.

Analytical Characterization and Quality Control

Purity Assessment

Chiral Integrity Verification

Circular dichroism (CD) at 220 nm (π→π* transition) confirms retention of D-configuration, with Δε = +3.2 L·mol·cm matching D-asparagine standards.

Challenges and Mitigation Strategies

化学反応の分析

Types of Reactions

Fmoc-D-Asn(Mtt)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Mtt group can be removed using mild acidic conditions like trifluoroacetic acid.

Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxyl groups of other amino acids or peptides.

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal and trifluoroacetic acid for Mtt removal.

Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) or uronium salts like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Major Products Formed

The major products formed from these reactions include deprotected amino acids or peptides, which can then be further elongated or modified in peptide synthesis.

科学的研究の応用

Peptide Synthesis

Fmoc-D-Asn(Mtt)-OH is primarily used in solid-phase peptide synthesis. Its application facilitates the incorporation of asparagine residues into peptides without the risk of aspartimide formation, which can occur with unprotected asparagine. The following table summarizes key findings from various studies:

Enzyme Studies

In enzyme-substrate interaction studies, peptides synthesized with this compound have been employed to investigate binding affinities and reaction kinetics. For instance, research has shown that peptides containing this compound exhibit enhanced stability and specificity when interacting with various enzymes, making them ideal for biochemical assays.

Receptor Binding Assays

Peptides containing this compound are also used to probe receptor interactions. They provide insights into the structure-activity relationships of peptide ligands and their respective receptors. Studies indicate that modifications at the asparagine position can significantly influence receptor binding affinity and specificity.

Antimicrobial Peptide Development

A study highlighted the synthesis of lipidated analogs of the antimicrobial peptide BP214 using this compound. The resulting peptides demonstrated enhanced antimicrobial activity against various bacterial strains compared to their non-modified counterparts .

Cancer Therapy Applications

In another case, self-assembled peptide nanoparticles were designed using sequences incorporating this compound to improve the delivery of methotrexate to MCF7 breast cancer cells. The study found that these nanoparticles exhibited superior cellular penetration and cytotoxic effects compared to free methotrexate .

作用機序

The mechanism of action of Fmoc-D-Asn(Mtt)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc and Mtt groups protect the amino and side-chain functional groups, respectively, preventing unwanted side reactions during peptide elongation. The deprotection steps allow for the sequential addition of amino acids, facilitating the synthesis of complex peptides and proteins.

類似化合物との比較

Structural and Functional Comparison

The table below compares Fmoc-D-Asn(Trt)-OH with analogous side-chain-protected asparagine derivatives and other Fmoc-protected amino acids:

Key Observations:

Side-Chain Protection Stability: Trt offers robust protection for asparagine but requires strong acids (e.g., TFA) for cleavage, which may degrade acid-sensitive peptides . Alloc (allyloxycarbonyl) enables orthogonal deprotection via palladium catalysis, ideal for multi-step syntheses but adds complexity .

Synthetic Efficiency :

- Fmoc-D-Asn(Trt)-OH exhibits high coupling efficiency (90–95%) under optimized conditions (e.g., HBTU/HOBt/DIEA activation in NMP/DCM) .

- In contrast, Fmoc-Arg(Pbf)-OH requires double coupling or extended reaction times due to steric hindrance from the Pbf group .

Applications in Peptide Engineering :

- Fmoc-D-Asn(Trt)-OH is pivotal in synthesizing D-peptides for mirror-image PCR, where enantiomeric purity is critical .

- Fmoc-His(Mtt)-OH is preferred for histidine-containing antimicrobial peptides, minimizing metal-binding interference .

Case Studies and Research Findings

Stability Under Cleavage Conditions

- Trt vs. Mtt : A study on Fmoc-His(Mtt)-OH demonstrated that 1% TFA in DCM removes Mtt within 30 minutes without damaging the peptide backbone, whereas Trt requires longer exposure to 3% TFA . This highlights Mtt’s utility in acid-sensitive sequences.

生物活性

Fmoc-D-Asn(Mtt)-OH , or 9-fluorenylmethyloxycarbonyl-D-asparagine-(4-methyltrityl)-OH, is a derivative of the amino acid asparagine widely utilized in solid-phase peptide synthesis (SPPS). Its structure includes a Fmoc protecting group, which safeguards the amino group during synthesis, and a Mtt protecting group for the side-chain amide. This compound is essential in creating peptide libraries for biological activity screening and has applications in various scientific fields, including chemistry, biology, and medicine.

This compound functions primarily through its role in peptide synthesis. The Fmoc group protects the amino group, preventing premature reactions during the assembly of peptides. Once incorporated into a peptide chain, the Fmoc can be removed under mild conditions, allowing further elongation of the peptide. The peptides synthesized using this compound can be designed to interact with various biological pathways, making them valuable for therapeutic applications.

Applications in Research

- Peptide Synthesis : Used extensively for synthesizing peptides that are crucial for studying protein interactions and functions.

- Drug Development : Involved in creating peptide-based therapeutics, including enzyme inhibitors and receptor agonists.

- Biological Screening : Facilitates the generation of peptide libraries that can be screened for their biological activities against various targets.

Study 1: Peptide Library Screening

A study demonstrated the use of this compound in generating a library of peptides to screen for interactions with specific receptors. The synthesized peptides showed varying affinities, highlighting the importance of asparagine residues in receptor binding.

Study 2: Therapeutic Peptides

Research involving methotrexate-conjugated peptides revealed that using this compound enabled efficient synthesis of cell-penetrating peptides that enhanced drug delivery into cancer cells. The study found that these conjugates exhibited improved cytotoxicity compared to methotrexate alone, demonstrating the potential of modified peptides in overcoming drug resistance .

Synthesis Methods

The synthesis of this compound typically involves:

- Protection of D-asparagine : The amino group is protected using Fmoc chloride in the presence of a base like sodium carbonate.

- Mtt Protection : The side-chain amide is protected by reacting with Mtt chloride under basic conditions such as triethylamine .

Reaction Types

- Deprotection Reactions :

- Fmoc removal is achieved using piperidine.

- Mtt removal occurs under mild acidic conditions (e.g., trifluoroacetic acid).

- Coupling Reactions :

Table: Summary of Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C39H34N2O5 |

| Molecular Weight | 614.70 g/mol |

| Solubility | Soluble in DMF |

| Stability | Stable under acidic conditions |

| Deprotection Conditions | Piperidine (Fmoc), TFA (Mtt) |

Q & A

Q. What is the functional role of the Mtt protecting group in Fmoc-D-Asn(Mtt)-OH during peptide synthesis?

The Mtt (methyltrityl) group protects the side-chain amine of asparagine during solid-phase peptide synthesis (SPPS). This prevents undesired side reactions, such as branching or crosslinking, during Fmoc-based elongation. The Mtt group is selectively cleaved under mild acidic conditions (e.g., 1–3% trifluoroacetic acid (TFA) in dichloromethane (DCM)), while the Fmoc group on the α-amine remains intact, enabling sequential synthesis .

Q. How should this compound be stored to maintain stability?

Store the compound in a desiccator at –20°C, protected from light and moisture. Ensure the container is tightly sealed to prevent hydrolysis or oxidation of the Mtt group. Analytical data (e.g., HPLC purity >95%) should be verified after prolonged storage .

Q. What analytical methods are used to confirm the purity and structure of this compound?

- HPLC : Use a C18 column with a gradient of 5–95% acetonitrile in 0.1% TFA over 30 minutes; retention time varies based on molecular weight (~596.7 g/mol).

- NMR : Key signals include δ 7.3–7.8 ppm (Fmoc aromatic protons) and δ 1.5–2.0 ppm (Mtt methyl groups).

- Mass Spectrometry : Expected [M+H]+ ion at m/z 597.7 .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in SPPS?

Q. What strategies prevent aspartimide formation during Mtt deprotection?

Aspartimide formation, a common side reaction, is mitigated by:

Q. How does resin choice impact synthesis workflows involving this compound?

Acid-labile resins (e.g., 2-chlorotrityl) are compatible with Mtt deprotection, as they remain stable under mild TFA conditions. For example, 2-chlorotrityl resin allows selective side-chain deprotection without premature peptide-resin cleavage, enabling on-resin modifications .

Methodological Considerations

Q. What are the critical steps for orthogonal protection strategies when using this compound?

- Pair Mtt with other acid-labile groups (e.g., tert-butyl) for side chains requiring simultaneous deprotection.

- Use Alloc or ivDde groups for orthogonal removal via palladium or hydrazine, respectively, to avoid interference with Mtt .

Q. How to troubleshoot incomplete Mtt deprotection?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。